![molecular formula C26H20N2O B464343 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-45-4](/img/structure/B464343.png)
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
The compound “5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is part of a larger family of benzoxazines, which are known for their wide range of interesting features and the capability to overcome several shortcomings of conventional phenolic resins .
Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds with structures related to "5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine" have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising results as antimicrobial agents with significant minimum inhibitory concentrations (MICs) and as anti-proliferative agents against cancer cell lines, such as HCT-116 cells, indicating their potential therapeutic applications (Mansour et al., 2020).
Synthetic Methodologies and Biological Functions
The synthesis of heterocyclic compounds, including oxazine derivatives, has found versatile applications ranging from antibacterial and cancer screening agents to anti-inflammatory and antipyretic properties. These syntheses involve multi-component reactions (MCRs), showcasing the compound's utility in generating molecular diversity for potential therapeutic uses (Abreshteh et al., 2021).
Structural and Synthetic Studies
Research on aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines has contributed to understanding the detailed structure of these compounds through techniques like nuclear magnetic resonance (NMR) and X-ray diffraction. These studies not only elucidate the structural aspects but also open avenues for further chemical modifications and applications (Desenko et al., 1991).
Anticancer Evaluation
Further, compounds containing the naphthalen-1-ylmethyl or naphthalen-2-yloxymethyl groups have undergone synthesis and in vitro anticancer evaluation. These studies highlight the potential of such compounds in targeted cancer therapies, with specific derivatives showing activity against breast cancer cell lines, thereby indicating their relevance in developing new anticancer drugs (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that pyrazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They are present in various marketed pharmacological agents of different categories such as tyrosine kinase inhibitors, antibacterial and beta-lactam antibiotics, antidepressant agents, analgesics, antiobesity agents, and more .
Mode of Action
The pyrazoline moiety, a key structural component of this compound, is known to interact with various biological targets, leading to a broad spectrum of pharmacological effects .
Biochemical Pathways
Given the diverse pharmacological activities associated with pyrazoline derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Pyrazoline derivatives have been associated with a wide range of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-naphthalen-1-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O/c1-2-10-19(11-3-1)23-17-24-22-14-6-7-16-25(22)29-26(28(24)27-23)21-15-8-12-18-9-4-5-13-20(18)21/h1-16,24,26H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIKPNSCURVCHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
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